molecular formula C12H14N4 B14594454 [1,1'-Biphenyl]-2,2',5,5'-tetramine CAS No. 61604-21-5

[1,1'-Biphenyl]-2,2',5,5'-tetramine

Cat. No.: B14594454
CAS No.: 61604-21-5
M. Wt: 214.27 g/mol
InChI Key: RUIHYDJCUTVHMO-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’,5,5’-tetramine: is an organic compound consisting of two connected phenyl rings with four amine groups attached at the 2, 2’, 5, and 5’ positions. This compound is part of the biphenyl family, known for its aromatic properties and structural versatility. The presence of multiple amine groups makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,5,5’-tetramine typically involves the coupling of substituted aniline derivatives. One common method is the Ullmann reaction, where aryl halides react with copper powder in the presence of a base to form the biphenyl structure. The reaction conditions often include high temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,2’,5,5’-tetramine may involve large-scale Ullmann reactions or other coupling reactions using palladium or nickel catalysts. These methods are optimized for high yield and purity, often requiring stringent control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2,2’,5,5’-tetramine can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-2,2’,5,5’-tetramine is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its multiple amine groups make it a versatile intermediate in the synthesis of dyes, polymers, and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules. Its derivatives have shown potential in medicinal chemistry for the development of anti-cancer and anti-inflammatory drugs .

Industry: Industrially, [1,1’-Biphenyl]-2,2’,5,5’-tetramine is used in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications, including as a curing agent in epoxy resins and as an additive in lubricants .

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-2,2’,5,5’-tetramine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and other proteins. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

61604-21-5

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-(2,5-diaminophenyl)benzene-1,4-diamine

InChI

InChI=1S/C12H14N4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H,13-16H2

InChI Key

RUIHYDJCUTVHMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)N)N

Origin of Product

United States

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